molecular formula C11H16Cl2N2O B565687 Clenproperol-d7 CAS No. 1173021-09-4

Clenproperol-d7

Cat. No. B565687
M. Wt: 270.205
InChI Key: JXUDZCJTCKCTQK-NWOXSKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clenproperol-d7 is an isotopically labeled compound of the β-agonist, clenproperol . It is used as a reference material in forensic and toxicology studies . The molecular formula of Clenproperol-d7 is C11 2H7 H9 Cl2 N2 O and its molecular weight is 270.21 .


Molecular Structure Analysis

The molecular structure of Clenproperol-d7 is represented by the SMILES string [2H]C([2H])([2H])C([2H])(NCC(O)c1cc(Cl)c(N)c(Cl)c1)C([2H])([2H])[2H] and the InChI key JXUDZCJTCKCTQK-NWOXSKRJSA-N .


Physical And Chemical Properties Analysis

Clenproperol-d7 is a neat, analytical standard substance . It is suitable for HPLC and gas chromatography (GC) techniques . The product has a limited shelf life and the expiry date is mentioned on the label . It is recommended to store the product at a temperature of 2-8°C .

Scientific Research Applications

Clenproperol-d7 is an isotopically labeled compound of the β-agonist, clenproperol . This allows it to be used in various chromatographic techniques for the determination of clenproperol in biological samples .

Clenproperol-d7 is an isotopically labeled compound of the β-agonist, clenproperol . This allows it to be used in various chromatographic techniques for the determination of clenproperol in biological samples .

Safety And Hazards

Clenproperol-d7 is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If in eyes, rinse cautiously with water for several minutes . If skin or eye irritation persists, get medical advice or attention .

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746802
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clenproperol-d7

CAS RN

1173021-09-4
Record name 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-09-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
PR Kootstra, C Kuijpers, KL Wubs, D Van Doorn… - Analytica Chimica …, 2005 - Elsevier
A liquid chromatography–mass spectrometry (LC–MS) method for the analysis of beta-agonists in bovine muscle is developed. Sample clean-up is based on molecular imprinted …
Number of citations: 150 www.sciencedirect.com
D Mauro, S Ciardullo, C Civitareale, M Fiori… - Microchemical …, 2014 - Elsevier
… standards namely brombuterol-d9, clenbuterol-d9, clenpenterol-d5, mabuterol-d9 and mapenterol-d11 as hydrochloride salts and cimaterol-d7, cimbuterol-d9 and clenproperol-d7 were …
Number of citations: 37 www.sciencedirect.com
S Decheng, W Peilong, L Yang, W Ruiguo, F Xia… - … of Chromatography A, 2020 - Elsevier
β-agonists, which have been illegally used in animal production in some countries, can induce bioaccumulation when blood is converted by rendering into blood meal. Unfortunately, …
Number of citations: 5 www.sciencedirect.com
D Suo, R Wang, P Wang, X Fan, X Su - Journal of Chromatography A, 2017 - Elsevier
… Salmeterol-D3 and clenproperol-D7 were obtained from Toronto Research Chemicals (Toronto, Canada). The standard stock solution of each drug (1000 μg/mL) and IS solution (1000 …
Number of citations: 21 www.sciencedirect.com
Z Xiao, J Wang, Y Cao, T Yao, S Wang, J Liu, D Suo… - Food Chemistry, 2023 - Elsevier
A high demand exists in veterinary drug residual analysis for rapid, automatic and high-throughput analytical techniques that produce data simultaneous and faster. Here, we describe a …
Number of citations: 4 www.sciencedirect.com
S Hird, J Jowett - waters.com
Beta agonists (β-agonists) are synthetic compounds that mimic some of the effects of naturally-occurring compounds by binding to beta-receptors on the surface of cells within the …
Number of citations: 0 www.waters.com
PR Kootstra, HJ van Rossum, PW Zoontjes… - 2003 - rivm.openrepository.com
… De volgende interne standaarden worden gebruikt: clenbuterol-d6, cimaterol-d7, mabuterold9, mapenterol-d11, cimbuterol-d9, clenproperol-d7 en ractopamine-d5 en isoxsuprine-d5 …
Number of citations: 7 rivm.openrepository.com

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